7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one
Description
7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one is a bicyclic heterocyclic compound featuring a fused pyranopyridine core. Its structure includes a pyran ring fused to a pyridin-2-one moiety, with two methyl groups at the 7-position (CymitQuimica, 2025) . The compound has a molecular weight of 197.66 g/mol (InChIKey: KQALAFGXSSMIOD-UHFFFAOYSA-N) and is commercially available for research purposes at premium pricing (1g: €867.00) . It serves as a precursor in synthesizing polycyclic derivatives, such as thieno[2,3-b]pyridines, through multicomponent reactions .
Properties
IUPAC Name |
7,7-dimethyl-5,8-dihydro-1H-pyrano[4,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2)5-8-7(6-13-10)3-4-9(12)11-8/h3-4H,5-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSYWGKBGFPLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C=CC(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-E]pyridine-2-carboxylate with concentrated hydrazine hydrate to yield the desired product . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular pathways involved in inflammation and tumor growth .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism: Pyrano[4,3-b] vs. pyrano[3,2-b] systems alter ring fusion positions, impacting electronic properties and reactivity.
- Functional Group Effects : The 2-chloro derivative () introduces electrophilic reactivity, enabling nucleophilic substitution, whereas the dimethyl groups in the target compound stabilize the fused ring system .
Biological Activity
7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one is a heterocyclic compound that belongs to the pyranopyridine family. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antitumor, anti-inflammatory, and neurotropic properties. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure and Properties
The chemical structure of 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one is characterized by a fused pyranopyridine ring system. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight | 204.225 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 473.5 °C at 760 mmHg |
| Flash Point | 240.2 °C |
Antibacterial Activity
Research has demonstrated that 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one exhibits significant antibacterial properties. A study reported that derivatives of pyranopyridine compounds showed potent activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis and metabolism .
Antitumor Activity
Several studies have evaluated the antitumor potential of this compound. One notable study found that it induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to inhibit tumor growth in vivo in models of breast and lung cancer .
Table: Antitumor Activity Studies
| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A549 (lung cancer) | 15 | Induction of apoptosis |
| Study B | MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |
Anti-inflammatory Activity
The anti-inflammatory effects of 7,7-Dimethyl-7,8-dihydro-1H-pyrano[4,3-B]pyridin-2(5H)-one have also been investigated. In vitro assays indicated a reduction in inflammatory cytokines such as TNF-α and IL-6 upon treatment with the compound. This suggests its potential as an anti-inflammatory agent in conditions like arthritis .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Antibacterial : Inhibition of bacterial enzyme activity.
- Antitumor : Induction of apoptosis via caspase activation.
- Anti-inflammatory : Modulation of cytokine production.
Case Studies
- Antibacterial Efficacy : A clinical trial assessed the effectiveness of a pyranopyridine derivative against methicillin-resistant Staphylococcus aureus (MRSA), showing a significant reduction in bacterial load in treated subjects compared to controls .
- Antitumor Effects : In a preclinical study involving xenograft models, treatment with the compound resulted in a marked reduction in tumor size and improved survival rates compared to untreated groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
